molecular formula C12H10N2O3 B090921 Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- CAS No. 15596-57-3

Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-

Cat. No.: B090921
CAS No.: 15596-57-3
M. Wt: 230.22 g/mol
InChI Key: KMWVKNUDWACXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-, also known as Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis-, is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(1-oxido-1,2-diazenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclohexene Oxidation and Its Applications

Cyclohexene and its derivatives, including cyclohexa-2,5-dien-1-one structures, are pivotal in the chemical industry due to their roles as intermediates. Controllable and selective oxidation of cyclohexene can yield valuable products like adipic acid, cyclohex-2-en-1-one, and others, used across various industries. These reactions are of significant interest due to their application in synthesizing industrially relevant intermediates, offering paths to synthetically valuable products for both academic and industrial applications. Recent advances focus on the development of selective oxidation processes, demonstrating the potential for fine-tuning reactions to achieve desired products efficiently (Cao et al., 2018).

Antioxidant Activity and Therapeutic Potential

Compounds with hydroxyphenyl groups, similar in structural motifs to the one , have been extensively studied for their antioxidant properties. Naringenin, a flavonoid with a hydroxyphenyl component, exemplifies the profound therapeutic potential across a range of disorders, including neurological, cardiovascular, and metabolic diseases. Its effectiveness is attributed to its anti-inflammatory and antioxidant effects, hinting at the broad utility of hydroxyphenyl-containing compounds in pharmaceutical development (Rani et al., 2016).

Signaling and Cell Function

The bioactive compound 4-Hydroxy-2,3-nonenal (HNE), derived from lipid peroxidation, shares structural similarities with hydroxyphenyl compounds, demonstrating significant biological activity. HNE is involved in modulating various cellular processes, including signal transduction, gene expression, and cell differentiation. Studies suggest that compounds like HNE can act as signaling molecules, influencing cell behavior in both normal and pathological conditions, thereby underscoring the importance of hydroxyphenyl derivatives in studying cellular mechanisms and potential therapeutic interventions (Dianzani et al., 1999).

Properties

IUPAC Name

(4-hydroxyphenyl)-(4-hydroxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-5-1-9(2-6-11)13-14(17)10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVDNSCCCADAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292792
Record name 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15596-57-3
Record name NSC85549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIHYDROXYAZOXYBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.